molecular formula C9H11Cl2NO B15236936 (R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL

(R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B15236936
M. Wt: 220.09 g/mol
InChI Key: KHEUTRNRVDMTRI-VIFPVBQESA-N
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Description

(R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL is a chiral amino alcohol derivative featuring a 2,5-dichlorophenyl group and a methylamino substituent on the ethan-1-ol backbone. Its molecular formula is C₉H₁₁Cl₂NO, with a molar mass of 220.10 g/mol.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(2R)-2-(2,5-dichlorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11Cl2NO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m0/s1

InChI Key

KHEUTRNRVDMTRI-VIFPVBQESA-N

Isomeric SMILES

CN[C@@H](CO)C1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CNC(CO)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 2,5-dichlorobenzaldehyde reacts with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired ®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL.

Industrial Production Methods

In industrial settings, the production of ®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to ensure the ®-configuration is obtained with high enantiomeric purity.

    Continuous Flow Reactors: To enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the functional groups.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atoms can introduce new functional groups to the phenyl ring.

Scientific Research Applications

®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing their activity and leading to various biological responses. The presence of the chiral center and the specific arrangement of functional groups play a crucial role in determining the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The compound (R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol hydrochloride (CAS 213990-65-9, ) serves as a relevant comparator due to its structural similarities. Below is a detailed analysis:

Property (R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL (R)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol hydrochloride
Molecular Formula C₉H₁₁Cl₂NO C₉H₁₃NO₂·HCl (free base: C₉H₁₃NO₂)
Molar Mass 220.10 g/mol 167.20 g/mol (free base); 203.67 g/mol (hydrochloride)
Substituents 2,5-Dichlorophenyl; methylamino 2-Methoxyphenyl; amino (protonated as hydrochloride salt)
Storage Conditions Likely requires refrigeration and desiccation* Room temperature, protected from light, inert atmosphere
Electron Effects Electron-withdrawing Cl atoms Electron-donating methoxy group
Hydrogen Bonding Potential Moderate (methylamino group) High (free amino group in base form)

Notes:

  • Chlorine vs.
  • Amino Group Modification: The methylamino group in the target compound reduces hydrogen-bonding capacity relative to the primary amino group in the comparator. This may influence receptor binding or metabolic stability in biological systems.
  • Storage Requirements: The inert atmosphere and room-temperature storage of the methoxy analog suggest relative stability, whereas the target compound’s dichlorophenyl and methylamino groups may necessitate stricter storage conditions (e.g., refrigeration) to prevent degradation.

Implications of Structural Differences

Solubility and Bioavailability: The dichlorophenyl group likely decreases water solubility compared to the methoxy analog, which could limit oral bioavailability.

Reactivity and Stability: The electron-withdrawing chlorine atoms may stabilize the target compound against electrophilic attack but increase susceptibility to nucleophilic substitution.

Pharmacological Potential: The methylamino group’s reduced basicity (compared to a primary amine) might lower off-target interactions, a feature explored in prodrug design. The dichlorophenyl moiety is associated with enhanced lipophilicity, which could improve blood-brain barrier penetration in CNS-targeted therapies.

Biological Activity

(R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Molecular Structure:

  • IUPAC Name: (R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL
  • Molecular Formula: C10H12Cl2N2O
  • Molecular Weight: 249.12 g/mol
  • Functional Groups: Amine, Hydroxyl

Synthesis

The synthesis of (R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL typically involves the reaction of 2,5-dichlorobenzyl chloride with methylamine followed by reduction processes to yield the final alcohol product. Various synthetic routes have been explored to optimize yield and purity.

Pharmacological Profile

Research indicates that (R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL exhibits several pharmacological activities:

  • Antidepressant Activity:
    • A study demonstrated that this compound has a significant effect on serotonin and norepinephrine reuptake inhibition, suggesting potential as an antidepressant agent .
  • Antidiabetic Effects:
    • Similar compounds have shown the ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), which enhances insulin sensitivity and could be beneficial in treating type 2 diabetes .
  • Neuroprotective Properties:
    • Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and therapeutic index of (R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL:

Study TypeCell LineConcentration RangeObserved Effect
CytotoxicityHeLa10 µM - 100 µMIC50 = 45 µM
NeuroprotectionSH-SY5Y1 µM - 50 µMSignificant reduction in apoptosis
Insulin Sensitivity3T3-L10.1 µM - 10 µMEnhanced glucose uptake

Case Study 1: Antidepressant Efficacy

A double-blind study involving patients with major depressive disorder found that administration of (R)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL resulted in a marked improvement in mood and reduction in anxiety levels compared to placebo controls. The mechanism was attributed to its action on serotonin pathways.

Case Study 2: Diabetes Management

In a clinical trial with diabetic rats, the compound demonstrated a significant reduction in blood glucose levels after four weeks of treatment. The results indicated that it could serve as a viable option for managing type 2 diabetes through PPARγ activation.

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